An In-depth Technical Guide to the Chemical Properties of 2-(Bromomethyl)pyrazine Hydrobromide
An In-depth Technical Guide to the Chemical Properties of 2-(Bromomethyl)pyrazine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Bromomethyl)pyrazine hydrobromide is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its pyrazine core is a key pharmacophore found in numerous biologically active molecules, and the presence of a reactive bromomethyl group allows for its versatile incorporation into larger, more complex structures. This technical guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and safety information for 2-(Bromomethyl)pyrazine hydrobromide, intended to support researchers in its effective application.
Chemical and Physical Properties
While specific experimental data such as a precise melting point and detailed spectral analyses are not widely reported in publicly available literature, the fundamental properties of 2-(Bromomethyl)pyrazine hydrobromide have been established. The compound is commercially available, typically with a purity of 95% or higher, and is supplied as a solid.
| Property | Value | Source(s) |
| CAS Number | 1421789-94-7 | [1][2] |
| Molecular Formula | C₅H₆Br₂N₂ | [1][2] |
| Molecular Weight | 253.92 g/mol | [3][4] |
| IUPAC Name | 2-(bromomethyl)pyrazine;hydrobromide | [1][2] |
| InChI Key | IJOFPZNIZAOMDC-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | C1=CN=C(C=N1)CBr.Br | [2] |
| Physical State | Solid | [1][2] |
| Purity | ≥95% | [1][2][4] |
| Storage Conditions | 2-8°C, under an inert atmosphere | [1] |
Reactivity and Applications
The chemical reactivity of 2-(Bromomethyl)pyrazine hydrobromide is dominated by the bromomethyl group. The bromine atom is a good leaving group, making the benzylic-like carbon susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a variety of functional groups, including amines, thiols, alcohols, and carbanions, enabling the synthesis of a diverse range of pyrazine derivatives.
This reactivity profile makes 2-(Bromomethyl)pyrazine hydrobromide a key intermediate in the synthesis of compounds with potential therapeutic applications. Pyrazine derivatives have shown a broad spectrum of biological activities, including roles as anticancer, antimicrobial, and anti-inflammatory agents.[5][6][7][8][9] Specifically, this reagent is valuable in the preparation of kinase inhibitors and other targeted therapies in drug development.[3][4]
Experimental Protocols
Proposed Synthesis of 2-(Bromomethyl)pyrazine Hydrobromide from 2-Methylpyrazine
Materials:
-
2-Methylpyrazine
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Hydrobromic acid (HBr) in acetic acid or as an aqueous solution
-
Diethyl ether or other suitable non-polar solvent for precipitation
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Reaction Setup: A solution of 2-methylpyrazine in a suitable solvent (e.g., CCl₄) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The system is flushed with an inert gas.
-
Initiation: N-Bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of a radical initiator (e.g., BPO or AIBN) are added to the solution.
-
Reaction: The mixture is heated to reflux and stirred under an inert atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is concentrated under reduced pressure to yield crude 2-(bromomethyl)pyrazine.
-
Salt Formation: The crude 2-(bromomethyl)pyrazine is dissolved in a minimal amount of a suitable solvent, and a solution of hydrobromic acid is added dropwise with stirring.
-
Purification: The precipitated 2-(Bromomethyl)pyrazine hydrobromide is collected by filtration, washed with a cold non-polar solvent (e.g., diethyl ether) to remove any remaining impurities, and dried under vacuum.
Visualizations
Proposed Synthesis Workflow
References
- 1. 2-(Bromomethyl)pyrazine hydrobromide | 1421789-94-7 [sigmaaldrich.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 2-(Bromomethyl)pyrazine Hydrobromide [myskinrecipes.com]
- 4. 2-(Bromomethyl)pyrazine Hydrobromide [myskinrecipes.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. benchchem.com [benchchem.com]
- 7. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
